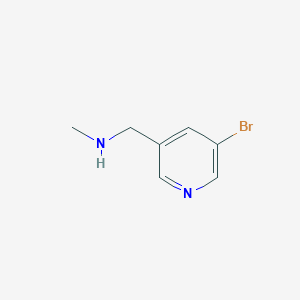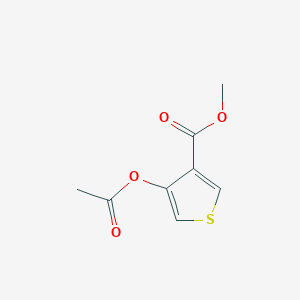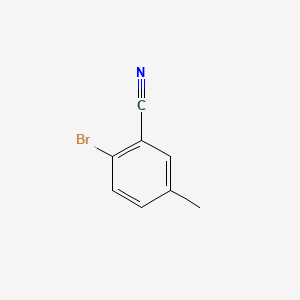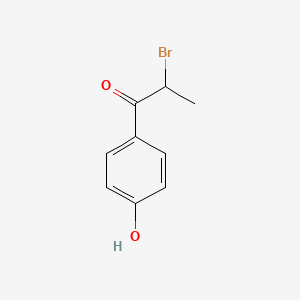
2-Brom-1-(4-Hydroxyphenyl)propan-1-on
Übersicht
Beschreibung
The compound 2-Bromo-1-(4-hydroxyphenyl)propan-1-one is a brominated organic molecule that is structurally characterized by the presence of a bromine atom and a hydroxy group attached to a phenyl ring, which is further connected to a propanone moiety. This structure suggests potential reactivity typical of halogenated aromatics and ketones, which can be exploited in various chemical syntheses and biological applications.
Synthesis Analysis
The synthesis of related bromophenyl compounds involves various strategies, including the use of transaminases and lipases to achieve enantioenriched amines and ketones from bromophenols or brominated pyridine derivatives . For instance, the synthesis of a Levofloxacin precursor was achieved through biotransamination, yielding high selectivity for the desired enantiomers . Another approach to synthesizing bromophenyl compounds involves the reaction of bromonaphthalen-1-ol with acetic acid in the presence of ZnCl2, followed by further condensation reactions to obtain dihydropyrimidinones with potential antimicrobial activities .
Molecular Structure Analysis
The molecular structure of bromophenyl compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the conformation of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines was confirmed by 1H-NMR, IR spectroscopy, and single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding . Similarly, the absolute configuration of a related compound, 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, was determined using VCD, ECD, and ORD, complemented by DFT calculations .
Chemical Reactions Analysis
Bromophenyl compounds exhibit a range of chemical reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. The electrophilic character of 5-bromo-2-hydroxychalcones has been exploited in the construction of benzo[1,5]thiazepines, indicating the potential for nucleophilic aromatic substitution reactions . Additionally, the isomerization of bromophenyl compounds in solution, such as the partial conversion of an (E)-propylidene derivative to its (Z)-isomer, demonstrates the dynamic behavior of these molecules under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The presence of bromine and hydroxy groups can affect the compound's polarity, solubility, and potential for intermolecular interactions. Hirshfeld surface analysis and DFT studies provide insights into the intermolecular contacts, electrostatic potential, and other properties such as NLO behavior and reactivity parameters . These analyses are crucial for understanding the behavior of these compounds in different environments and their interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
Synthese von entzündungshemmenden Wirkstoffen
2-Brom-1-(4-Hydroxyphenyl)propan-1-on: wurde als Vorläufer bei der Synthese von Verbindungen mit potenziellen entzündungshemmenden Eigenschaften identifiziert . Das Bromatom in der Verbindung kann als eine gute Abgangsgruppe fungieren, was weitere chemische Modifikationen ermöglicht, die zur Entwicklung neuer entzündungshemmender Medikamente führen können.
Zwischenprodukte der organischen Synthese
Diese Verbindung dient als Zwischenprodukt in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle . Ihre Struktur ist vielseitig für Modifikationen geeignet, was sie für die Synthese einer Vielzahl organischer Verbindungen mit unterschiedlichen funktionellen Gruppen wertvoll macht.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound zur Entwicklung neuer Arzneimittel verwendet . Seine bromierten und phenolischen Komponenten machen es zu einem geeigneten Kandidaten für die Herstellung pharmakologisch aktiver Moleküle.
Anwendungen in der Materialwissenschaft
Die einzigartigen Eigenschaften der Verbindung werden in der Materialwissenschaft genutzt, wo sie zur Herstellung neuartiger Materialien mit bestimmten gewünschten Eigenschaften eingesetzt werden kann. Forscher können die Verbindung modifizieren, um Materialeigenschaften wie Härte, Flexibilität und Beständigkeit gegen verschiedene Bedingungen zu verändern.
Entwicklung von Agrochemikalien
This compound: kann auch bei der Entwicklung von Agrochemikalien eingesetzt werden . Seine Reaktivität mit anderen organischen Molekülen kann zur Herstellung neuer Pestizide oder Herbizide führen, die effektiver und umweltfreundlicher sind.
Forschung zur östrogenen Aktivität
Die Verbindung wurde auf ihre nicht-steroidale östrogene Aktivität untersucht, die medizinisch als Antigonadotropin eingesetzt werden kann . Diese Anwendung ist besonders relevant im Bereich der Endokrinologie und für die Behandlung von hormonellen Erkrankungen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one is the protein tyrosine phosphatase (PTP) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. They play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
2-Bromo-1-(4-hydroxyphenyl)propan-1-one acts as a PTP inhibitor . It has a cellular permeability and inhibits the activity of SHP-1 (ΔSH2) and PTP1B . The Ki values for SHP-1 (ΔSH2) and PTP1B are 43 μM and 42 μM respectively . By inhibiting these enzymes, the compound can modulate the phosphorylation state of tyrosine residues in proteins, thereby affecting the activity of these proteins and the cellular processes they regulate .
Biochemical Pathways
The inhibition of PTPs by 2-Bromo-1-(4-hydroxyphenyl)propan-1-one affects various biochemical pathways. These pathways are primarily involved in signal transduction, as the phosphorylation state of proteins is a key mechanism by which cells respond to external signals . The downstream effects of this inhibition are complex and depend on the specific proteins and pathways involved .
Pharmacokinetics
Its molecular weight (22907 g/mol) and physical properties suggest that it may have reasonable bioavailability. It is a solid at room temperature and has a low solubility at room temperature . It is soluble in organic solvents such as ethanol and ether , which could potentially be used to improve its bioavailability.
Result of Action
The molecular and cellular effects of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one’s action are primarily due to its inhibition of PTPs. By altering the phosphorylation state of proteins, it can affect a wide range of cellular processes. The specific effects will depend on the particular proteins and pathways involved .
Action Environment
The action, efficacy, and stability of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, its efficacy may be influenced by the presence of other compounds that can interact with it or the targets it acts upon .
Eigenschaften
IUPAC Name |
2-bromo-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFSREJMXIMHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504370 | |
| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53946-87-5 | |
| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




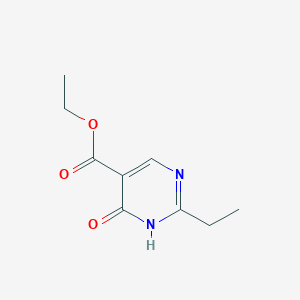
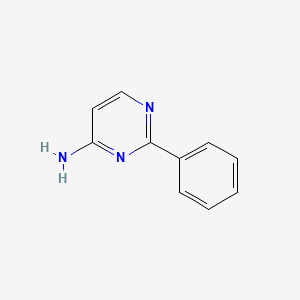
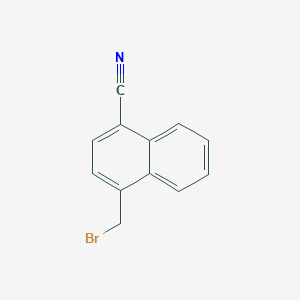
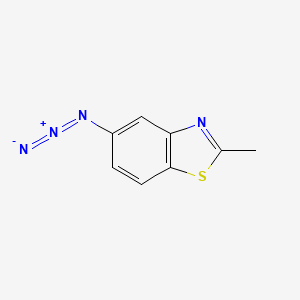
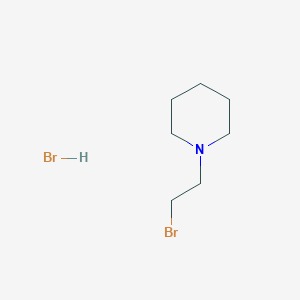
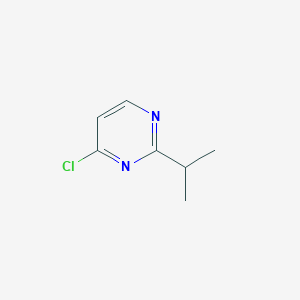

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)

